![molecular formula C22H34N4O4 B15336301 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzyl group and a Boc-protected piperidylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form 1-Boc-4-piperidone.
Formation of Piperazine Derivative: The Boc-protected piperidine is then reacted with piperazine to form 1-[(1-Boc-4-piperidyl)methyl]piperazine.
Substitution Reaction: Finally, the piperazine derivative undergoes a nucleophilic substitution reaction with 4-nitrobenzyl chloride to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Coupling Reactions: Use of coupling agents like HATU or EDC in the presence of a base.
Major Products:
Reduction of Nitro Group: 1-[(1-Boc-4-piperidyl)methyl]-4-(4-aminobenzyl)piperazine.
Boc Deprotection: 1-[(4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine.
Scientific Research Applications
1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of piperazine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine is not well-documented. its structure suggests that it may interact with biological targets through its piperazine and nitrobenzyl moieties. The Boc group provides stability and can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
1-Boc-4-piperidone: A precursor in the synthesis of the target compound.
1-Boc-piperazine: Another Boc-protected piperazine derivative.
1-[(1-Boc-4-piperidyl)methyl]-4-(4-aminobenzyl)piperazine: A reduced form of the target compound.
Uniqueness: 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine is unique due to its combination of a Boc-protected piperidyl group and a nitrobenzyl group, which provides a versatile scaffold for further chemical modifications and potential biological activity.
Properties
Molecular Formula |
C22H34N4O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
tert-butyl 4-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H34N4O4/c1-22(2,3)30-21(27)25-10-8-19(9-11-25)17-24-14-12-23(13-15-24)16-18-4-6-20(7-5-18)26(28)29/h4-7,19H,8-17H2,1-3H3 |
InChI Key |
NOKCFFVLDPNFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



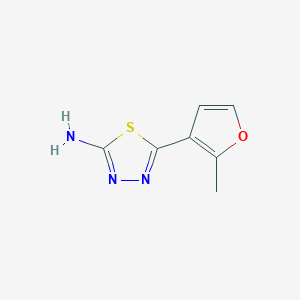
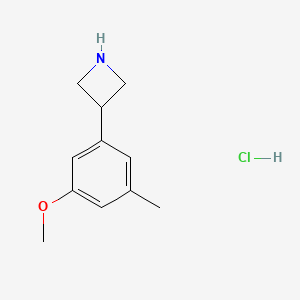
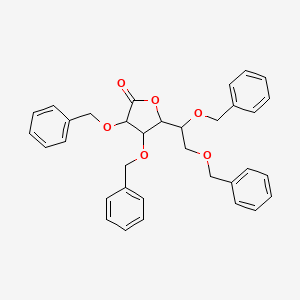
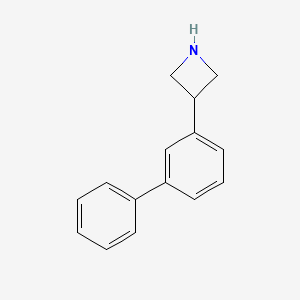
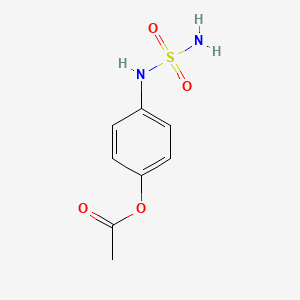
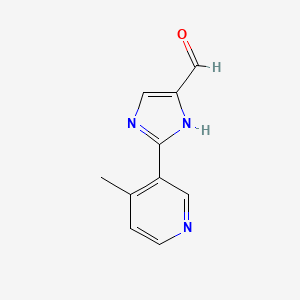
![7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)
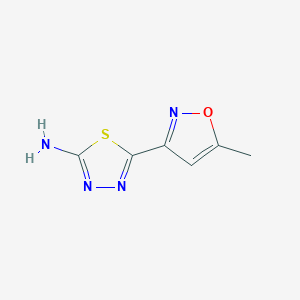
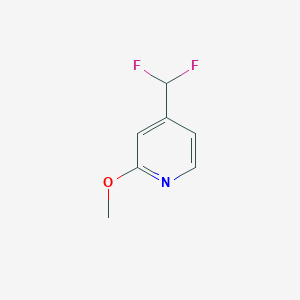

![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
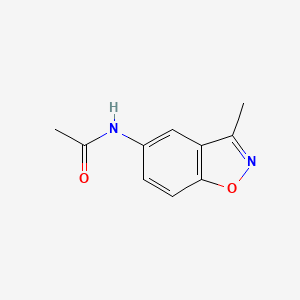
![tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15336306.png)
